molecular formula C12H12ClN3O B1416931 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1152508-21-8

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B1416931
CAS No.: 1152508-21-8
M. Wt: 249.69 g/mol
InChI Key: WRVQAZRWHRUITH-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting their activity. This interaction can lead to alterations in metabolic pathways and cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is important for its function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with chloroacetamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol.
  • Add chloroacetamide and a base such as potassium carbonate.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it under vacuum to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its potential biological activity against pests and weeds.

    Materials Science: It is investigated for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide.

    N-phenylacetamide: A structurally similar compound with different functional groups.

    2-chloroacetamide: Another related compound used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a chloroacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQAZRWHRUITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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